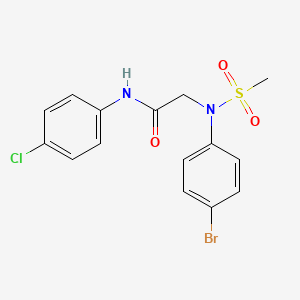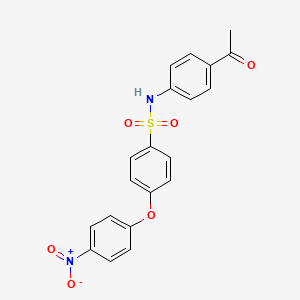
N-(4-acetylphenyl)-4-(4-nitrophenoxy)benzenesulfonamide
描述
N-(4-acetylphenyl)-4-(4-nitrophenoxy)benzenesulfonamide, commonly known as ANS, is a sulfonamide compound that has gained significant attention in scientific research due to its unique properties. ANS is a small molecule that can bind to proteins and has been used as a probe to study protein conformational changes.
作用机制
ANS binds to hydrophobic pockets in proteins through non-covalent interactions such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. The binding of ANS to proteins can induce conformational changes in the protein structure, leading to changes in protein function. ANS fluorescence is sensitive to changes in the microenvironment, such as changes in pH, polarity, and viscosity, making it a useful tool for studying protein dynamics.
Biochemical and Physiological Effects
ANS has no known biochemical or physiological effects on living organisms. It is a small molecule that can bind to proteins and is not metabolized by the body.
实验室实验的优点和局限性
One of the advantages of using ANS in lab experiments is its small size, which allows it to penetrate into hydrophobic pockets in proteins. ANS is also relatively easy to use and has a high sensitivity to changes in protein conformation. However, ANS has limitations in that it can only bind to hydrophobic pockets in proteins and may not accurately reflect protein-ligand interactions in vivo. Additionally, ANS fluorescence can be affected by factors such as pH, temperature, and ionic strength, which can limit its use in some experiments.
未来方向
There are several future directions for ANS research. One area of interest is the development of new fluorescent probes that can bind to different regions of proteins and provide more information on protein structure and function. Another area of interest is the use of ANS in drug discovery, where it can be used to screen for compounds that bind to specific proteins. Additionally, ANS can be used to study the effects of post-translational modifications on protein stability and function. Finally, ANS can be used in combination with other techniques such as X-ray crystallography and NMR spectroscopy to provide a more complete picture of protein structure and dynamics.
科学研究应用
ANS has been widely used in scientific research as a fluorescent probe to study protein conformational changes. It has been shown to bind to hydrophobic pockets in proteins and can be used to monitor protein unfolding and aggregation. ANS has also been used to study protein-ligand interactions and protein-protein interactions. Additionally, ANS has been used to study the effects of temperature, pH, and denaturants on protein stability.
属性
IUPAC Name |
N-(4-acetylphenyl)-4-(4-nitrophenoxy)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O6S/c1-14(23)15-2-4-16(5-3-15)21-29(26,27)20-12-10-19(11-13-20)28-18-8-6-17(7-9-18)22(24)25/h2-13,21H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPSIDFBXAWYXBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-4-(4-nitrophenoxy)benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4,4'-[methylenebis(4,1-phenylenesulfonyl)]dimorpholine](/img/structure/B3445420.png)
![3-{[(4-methylphenyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B3445423.png)
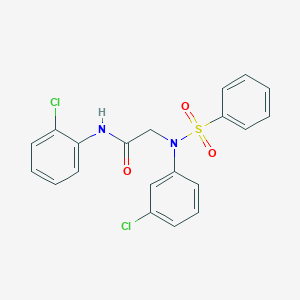
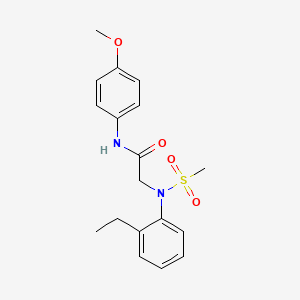
![3-[(3-{[(4-methylphenyl)amino]sulfonyl}benzoyl)amino]benzoic acid](/img/structure/B3445444.png)
![methyl 2-{[N-(3-chloro-4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B3445449.png)

![3-{[(4-methoxyphenyl)amino]sulfonyl}-N-(4-methylphenyl)benzamide](/img/structure/B3445468.png)

![3-[(benzylamino)sulfonyl]-N-phenylbenzamide](/img/structure/B3445487.png)
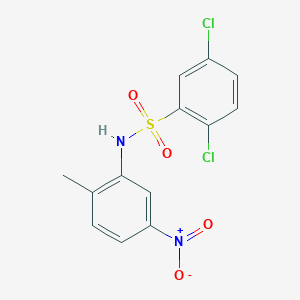
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~1~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3445508.png)
